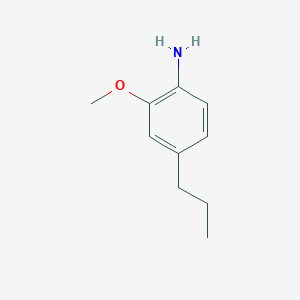
2-Methoxy-4-propylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-propylaniline is an organic compound belonging to the class of anilines It is characterized by a methoxy group (-OCH3) and a propyl group (-C3H7) attached to the benzene ring, along with an amino group (-NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-propylaniline can be achieved through several methods. One common approach involves the nitration of 2-methoxyaniline followed by reduction and subsequent alkylation. The nitration step introduces a nitro group (-NO2) to the benzene ring, which is then reduced to an amino group (-NH2).
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-propylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-Methoxy-4-propylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-propylaniline involves its interaction with various molecular targets. The methoxy and amino groups can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules. These interactions can influence biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyaniline: Lacks the propyl group, making it less hydrophobic.
4-Propylaniline: Lacks the methoxy group, affecting its electronic properties.
2-Methoxy-4-nitroaniline: Contains a nitro group instead of an amino group, significantly altering its reactivity and applications.
Uniqueness
2-Methoxy-4-propylaniline is unique due to the combination of its methoxy and propyl groups, which confer specific electronic and steric properties. These properties make it suitable for particular synthetic applications and potential biological activities that are not shared by its analogs .
Properties
CAS No. |
1024240-86-5 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-methoxy-4-propylaniline |
InChI |
InChI=1S/C10H15NO/c1-3-4-8-5-6-9(11)10(7-8)12-2/h5-7H,3-4,11H2,1-2H3 |
InChI Key |
WWWPANDHCHDVDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















